Noxa B BH3

Protein-protein interaction Apoptosis signaling MCL-1 dependency

Noxa B BH3 is a peptide derived from the BH3 domain of the pro-apoptotic BH3-only protein Noxa, a key regulator of the intrinsic mitochondrial apoptotic pathway. Noxa is a p53-inducible, intrinsically disordered protein that shares only the BH3 interaction domain with other Bcl-2 family members, lacking the multi-domain architecture (BH1-BH4) of pro-survival or pro-apoptotic effector proteins.

Molecular Formula C95H164N30O31S
Molecular Weight 2254.6 g/mol
Cat. No. B12374797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNoxa B BH3
Molecular FormulaC95H164N30O31S
Molecular Weight2254.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C1CCCN1
InChIInChI=1S/C95H164N30O31S/c1-13-48(10)74(91(153)107-42-68(128)110-61(39-70(131)132)87(149)114-53(22-15-17-31-97)82(144)124-73(47(8)9)92(154)121-60(38-67(99)127)86(148)122-64(93(155)156)37-46(6)7)125-83(145)55(25-20-34-106-95(102)103)112-78(140)54(24-19-33-105-94(100)101)115-84(146)58(35-44(2)3)118-80(142)56(26-28-66(98)126)111-75(137)49(11)109-90(152)65(43-157)123-81(143)57(27-29-69(129)130)116-88(150)63(41-72(135)136)120-79(141)52(21-14-16-30-96)113-85(147)59(36-45(4)5)119-89(151)62(40-71(133)134)117-76(138)50(12)108-77(139)51-23-18-32-104-51/h44-65,73-74,104,157H,13-43,96-97H2,1-12H3,(H2,98,126)(H2,99,127)(H,107,153)(H,108,139)(H,109,152)(H,110,128)(H,111,137)(H,112,140)(H,113,147)(H,114,149)(H,115,146)(H,116,150)(H,117,138)(H,118,142)(H,119,151)(H,120,141)(H,121,154)(H,122,148)(H,123,143)(H,124,144)(H,125,145)(H,129,130)(H,131,132)(H,133,134)(H,135,136)(H,155,156)(H4,100,101,105)(H4,102,103,106)/t48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,73-,74-/m0/s1
InChIKeyGUQAGZUULIYDKA-LGUVVKNCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Noxa B BH3 Peptide: MCL-1 Selective Pro-Apoptotic Tool for Targeted Cancer Research Procurement


Noxa B BH3 is a peptide derived from the BH3 domain of the pro-apoptotic BH3-only protein Noxa, a key regulator of the intrinsic mitochondrial apoptotic pathway [1]. Noxa is a p53-inducible, intrinsically disordered protein that shares only the BH3 interaction domain with other Bcl-2 family members, lacking the multi-domain architecture (BH1-BH4) of pro-survival or pro-apoptotic effector proteins [2]. Functionally, the Noxa BH3 domain exhibits a unique and highly restricted binding profile, interacting exclusively with the anti-apoptotic proteins MCL-1 and A1/Bfl-1, while showing negligible affinity for Bcl-2, Bcl-xL, and Bcl-w [3]. This selectivity is structurally encoded by specific C-terminal sequence motifs within the BH3 helix that are absent in promiscuous binders such as Bim and Puma, and that critically determine not only binding affinity but also downstream functional consequences including proteasome-mediated degradation of MCL-1 [4]. As a molecular tool, Noxa B BH3 is widely employed in surface plasmon resonance (SPR) and fluorescence polarization (FP) assays to quantify MCL-1 binding activity and to screen MCL-1-targeted small molecule inhibitors [5].

Why Generic BH3 Mimetics Cannot Substitute for Noxa B BH3 Peptide in MCL-1-Dependent Apoptosis Assays


Substituting Noxa B BH3 with other BH3 peptides, such as Bim BH3 or Bad BH3, fundamentally alters experimental outcomes due to their divergent binding specificities and downstream functional consequences. While Bim BH3 binds promiscuously to all five major pro-survival Bcl-2 proteins (MCL-1, Bcl-2, Bcl-xL, Bcl-w, A1) with low nanomolar affinity [1], Noxa BH3 is stringently selective for MCL-1 and A1 only [2]. This distinction is not merely quantitative but functional: binding of Noxa to MCL-1 uniquely triggers proteasome-mediated degradation of MCL-1, whereas binding of Bim to MCL-1 paradoxically stabilizes and elevates MCL-1 protein levels [3]. Furthermore, in functional classification schemes, Noxa acts solely as a 'sensitizer' BH3-only protein that neutralizes pro-survival proteins without directly activating Bax/Bak, unlike Bim and tBid which function as 'direct activators' [4]. Consequently, using a generic or 'pan-Bcl-2' BH3 peptide in MCL-1-specific investigations introduces off-target binding events that confound data interpretation, obscure the true MCL-1 dependency of a given cellular system, and may yield opposite functional readouts regarding MCL-1 stability and apoptotic priming.

Noxa B BH3 Peptide: Quantitative Comparative Evidence for MCL-1 Specificity and Functional Differentiation


MCL-1 Binding Affinity: Noxa BH3 vs. Bim BH3 and Bad BH3 by Surface Plasmon Resonance

Noxa B BH3 peptide exhibits strong and selective binding to MCL-1 with a Kd of 25 nM (measured by SPR), which is comparable to Bim BH3 (Kd = 3 nM) but occurs in the complete absence of binding to Bcl-2, Bcl-xL, or Bcl-w [1]. In contrast, Bad BH3 binds tightly to Bcl-2, Bcl-xL, and Bcl-w (Kd values of 0.6 nM, 3 nM, and 8 nM respectively) but shows no detectable binding to MCL-1 (Kd > 10,000 nM) [2]. The selectivity ratio for Noxa BH3 (MCL-1 Kd / Bcl-xL Kd) is > 400-fold, whereas Bim BH3 binds MCL-1 and Bcl-xL with comparable sub-nanomolar to low nanomolar affinity, and Bad BH3 shows the inverse selectivity profile [1].

Protein-protein interaction Apoptosis signaling MCL-1 dependency

Functional Classification: Sensitizer vs. Direct Activator Activity of BH3-Only Proteins

Noxa BH3 is categorized as a 'sensitizer' BH3-only protein that binds exclusively to pro-survival proteins (MCL-1 and A1) to neutralize their function, but does not directly bind to or activate the effector proteins Bax and Bak [1]. In a systematic study using Bid chimeras to assess direct activation capacity, BH3 sequences from Bid and Bim were the strongest activators of Bax/Bak-mediated mitochondrial permeabilization, followed by Puma, Hrk, Bmf, and Bik, whereas Bad and Noxa BH3 showed no direct activation activity [2]. Noxa promotes apoptosis indirectly by displacing Bak from MCL-1/Bak complexes at the mitochondrial membrane, thereby freeing Bak to undergo spontaneous activation rather than direct BH3-mediated engagement [3].

Bax/Bak activation Mitochondrial permeabilization Functional BH3 profiling

MCL-1 Protein Stability: Opposing Effects of Noxa BH3 vs. Bim BH3 Binding

Binding of Noxa BH3 to MCL-1 induces proteasome-mediated degradation of MCL-1, resulting in decreased MCL-1 protein half-life, whereas binding of Bim BH3 to the same hydrophobic groove on MCL-1 elevates and stabilizes MCL-1 protein levels [1]. Structural comparison of the MCL-1:Noxa BH3 and MCL-1:Bim BH3 complexes revealed that a discrete C-terminal sequence motif within the Noxa BH3 domain (specifically residues C-terminal to the canonical BH3 helix) is both necessary and sufficient to instigate MCL-1 degradation, and this motif is absent in the Bim BH3 sequence [2]. The Noxa BH3-induced degradation of MCL-1 is ubiquitin-proteasome-dependent, as demonstrated by MG132 reversal experiments [1].

MCL-1 degradation Ubiquitin-proteasome system Protein turnover

Complementary Apoptotic Synergy: Noxa BH3 + Bad BH3 Cooperative Killing vs. Individual BH3 Peptides

Due to their mutually exclusive binding profiles—Noxa BH3 binds only MCL-1 and A1, while Bad BH3 binds tightly to Bcl-2, Bcl-xL, and Bcl-w—these two BH3 peptides exhibit strong cooperative killing of cancer cells that cannot be achieved by either peptide alone [1]. In cell viability assays, the combination of Noxa BH3 and Bad BH3 induced potent apoptosis (EC50 reduction of >5-fold compared to either peptide alone), reflecting the requirement for neutralization of multiple pro-survival Bcl-2 family members (both MCL-1 and Bcl-2/Bcl-xL arms) to fully unleash Bax/Bak-mediated mitochondrial permeabilization [2]. This synergy has been validated as a strategy to overcome ABT-737 resistance, as ABT-737 targets Bcl-2/Bcl-xL/Bcl-w but spares MCL-1; co-expression or co-delivery of Noxa BH3 neutralizes the residual MCL-1 protection and restores sensitivity [3].

Synthetic lethality Combination therapy BH3 profiling

Stapled Noxa BH3 Peptide: Enhanced MCL-1 Inhibitory Activity and Cellular Permeability

Chemical stabilization of Noxa BH3 peptides via cysteine-based cross-linking ('stapling') at i,i+7 positions yields derivatives with substantially increased α-helicity, proteolytic stability, cell permeability, and cell-killing activity in MCL-1-overexpressing cells compared to unmodified linear Noxa BH3 peptides [1]. The crystal structure of a biphenyl-cross-linked Noxa peptide in complex with MCL-1 at 2.0 Å resolution confirms that the stapled peptide retains the native binding mode while achieving enhanced pharmacological properties [2]. Specifically, stapled Noxa BH3 peptides exhibit >10-fold increased inhibitory activity against MCL-1 (IC50 values in the low nanomolar range) and demonstrate selective killing of MCL-1-overexpressing U937 leukemia cells at micromolar concentrations, whereas unmodified linear Noxa BH3 peptide shows minimal cellular activity due to poor membrane penetration [1]. Furthermore, conjugation of cross-linked NoxaBH3 to ubiquitin enables targeted delivery via the CXCR4 receptor, achieving selective cytotoxicity in CXCR4-expressing cancer cells with IC50 values of 2-5 µM [3].

Stapled peptide MCL-1 inhibitor Cell permeability

MCL-1 Binding Affinity: Noxa BH3 vs. Puma BH3 Thermodynamic Comparison

Both Noxa BH3 and Puma BH3 are p53-inducible BH3-only proteins that bind MCL-1, but solution NMR structures and thermodynamic analysis reveal distinct binding energetics and sequence determinants that translate to differential selectivity profiles [1]. While Noxa BH3 binds MCL-1 with a Kd of 25 nM and shows no binding to Bcl-2 or Bcl-xL, Puma BH3 binds MCL-1 with slightly weaker affinity (Kd = 52 nM) but also binds Bcl-xL (Kd = 80 nM) and Bcl-2 (Kd = 35 nM), making it a moderate-spectrum binder [2]. Isothermal titration calorimetry (ITC) measurements show that Noxa BH3 binding to MCL-1 is driven primarily by enthalpic contributions (ΔH = -12.3 kcal/mol) with a smaller entropic penalty (-TΔS = +3.1 kcal/mol), whereas Puma BH3 binding exhibits a more balanced enthalpy-entropy profile (ΔH = -8.7 kcal/mol, -TΔS = -0.5 kcal/mol) [1]. The narrower selectivity of Noxa BH3 is attributed to specific hydrogen-bonding networks involving its unique C-terminal residues (Leu⁷⁸, Val⁷⁹) that make unfavorable contacts with the Bcl-xL binding groove but form optimal interactions with MCL-1 [1].

Isothermal titration calorimetry Thermodynamics Structure-activity relationship

Noxa B BH3 Peptide: Defined Research and Industrial Application Scenarios Based on Quantitative Evidence


MCL-1-Specific Binding Assay Development for Small Molecule Inhibitor Screening

Noxa B BH3 peptide serves as the optimal probe in fluorescence polarization (FP) and surface plasmon resonance (SPR) assays designed to identify and characterize MCL-1-selective small molecule inhibitors. Based on its exclusive binding to MCL-1 and A1 with no cross-reactivity to Bcl-2, Bcl-xL, or Bcl-w [1], Noxa B BH3 enables unambiguous detection of compounds that specifically disrupt the MCL-1/Noxa interaction without interference from other Bcl-2 family members. Competitive displacement assays using FITC-labeled Noxa BH3 peptide (50 nM) and recombinant MCL-1 (100 nM) can reliably quantify inhibitor IC50 values in the low nanomolar range, as demonstrated by reported IC50 values of 1.3-1.8 nM for reference MCL-1 inhibitors [2]. The crystal structure of MCL-1 in complex with cross-linked Noxa BH3 at 2.0 Å resolution provides a validated structural template for structure-based drug design and virtual screening campaigns targeting the MCL-1 hydrophobic groove [3].

Functional BH3 Profiling to Determine MCL-1 Dependency in Primary Tumor Samples

Noxa B BH3 peptide is an essential component of dynamic BH3 profiling (DBP) and mitochondrial priming assays used to stratify patient tumor samples for MCL-1 dependency prior to MCL-1-targeted therapy. Because Noxa BH3 selectively neutralizes MCL-1 without engaging Bcl-2 or Bcl-xL [1], the degree of cytochrome c release induced by Noxa B BH3 peptide in permeabilized tumor cells directly quantifies the cell's reliance on MCL-1 for survival (termed 'NOXA priming'). Clinical diagnostic protocols define 'NOXA priming ≥15%' as a threshold biomarker for predicting response to MCL-1 inhibiting therapies, including the MCL-1 inhibitor alvocidib and other MCL-1 antagonists [2]. The complementary binding profiles of Noxa BH3 (MCL-1/A1) and Bad BH3 (Bcl-2/Bcl-xL/Bcl-w) further enable combinatorial BH3 profiling to identify tumors requiring dual neutralization of both pro-survival arms [3].

Overcoming ABT-737/ABT-199 Resistance in Preclinical Cancer Models via MCL-1 Co-Targeting

Noxa B BH3 peptide is employed in preclinical studies to neutralize MCL-1-mediated resistance to FDA-approved Bcl-2 inhibitors such as venetoclax (ABT-199) and navitoclax (ABT-263). Resistance to these agents frequently arises from MCL-1 upregulation, as ABT-737/ABT-199 target Bcl-2, Bcl-xL, and Bcl-w but spare MCL-1 [1]. Co-delivery or ectopic co-expression of Noxa BH3 restores sensitivity by engaging the residual MCL-1 protective pool, with combination treatments achieving >70% apoptosis in previously resistant cell lines at concentrations where ABT-737 alone produces <20% cell death [2]. This application leverages the unique MCL-1 selectivity of Noxa BH3 to validate MCL-1 as a resistance driver and to model the efficacy of combined Bcl-2/MCL-1 inhibition, a therapeutic strategy currently under investigation with dual Bcl-2/MCL-1 small molecule inhibitors and proteolysis-targeting chimeras (PROTACs) [3].

Biochemical Characterization of MCL-1 Degradation Mechanisms and Ubiquitin-Proteasome Pathway Studies

Noxa B BH3 peptide provides a unique experimental tool for dissecting the molecular mechanisms governing MCL-1 protein turnover and degradation. Unlike Bim BH3, which stabilizes MCL-1, Noxa BH3 binding actively triggers proteasome-mediated MCL-1 degradation through a specific C-terminal sequence motif [1]. Researchers utilize Noxa B BH3 in cell-free degradation assays and pulse-chase experiments to quantify MCL-1 half-life changes, identify the E3 ubiquitin ligases involved (including Mule/ARF-BP1), and screen for small molecules that modulate MCL-1 stability. Experiments typically employ MG132 (proteasome inhibitor) as a control to confirm ubiquitin-proteasome dependence, with Noxa BH3 treatment reducing MCL-1 protein levels by >50% within 4-6 hours in a MG132-reversible manner [2]. This application is particularly relevant for understanding mechanisms of acquired resistance to MCL-1 inhibitors that may involve altered MCL-1 degradation kinetics.

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